![molecular formula C17H19ClN4O3S B2740034 8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-57-5](/img/structure/B2740034.png)
8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-chlorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as VX-745, is a small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis of novel compounds with this purine structure due to their potential biological activities. For example, a study explored the synthesis and biological activities of substituted pyridines and purines containing 2,4-thiazolidinedione. These compounds, including structures similar to the mentioned chemical, were evaluated for their effects on triglyceride accumulation and showed promising hypoglycemic and hypolipidemic activity in vivo, highlighting their potential for further pharmacological studies (Kim et al., 2004).
Antimicrobial and Antitumor Agents
Purine analogs, including those with modifications similar to the specified chemical, have been utilized for treating various diseases. They have been effective as antiviral and antitumor agents, demonstrating the importance of the purine nucleus in pharmacophoric groups capable of influencing the synthesis and function of enzymes and nucleic acids. This positions them as valuable in the development of protein kinase inhibitors (Lorente-Macías et al., 2018).
Material Design and Molecular Interactions
Another study conducted a detailed analysis of intermolecular interactions in a xanthine derivative, closely related to the chemical , providing insights into the potential applications of these molecules in designing new materials. The study emphasized the role of hydrogen bonds and electrostatic energy contributions in molecular stabilization, which could inform the design of novel materials with specific properties (Shukla et al., 2020).
Protective Groups in Synthesis
The use of protective groups in the synthesis of purine diones has been explored, with research detailing methods to synthesize 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl as a protective group. This work underscores the importance of innovative synthetic routes in creating purine derivatives for various applications (Khaliullin & Shabalina, 2020).
properties
IUPAC Name |
8-[(2-chlorophenyl)methylsulfanyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-3-25-9-8-22-13-14(21(2)16(24)20-15(13)23)19-17(22)26-10-11-6-4-5-7-12(11)18/h4-7H,3,8-10H2,1-2H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELSPFGDMJMUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Chlorophenyl)methylsulfanyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |
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